An In-depth Technical Guide to the Physical Characteristics and Melting Point of 2-bromo-N-butylbutanamide
An In-depth Technical Guide to the Physical Characteristics and Melting Point of 2-bromo-N-butylbutanamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 2-bromo-N-butylbutanamide is not extensively available in public literature. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry, structure-property relationships, and data extrapolated from structurally analogous compounds. The protocols described are predictive and intended to serve as a robust starting point for experimental investigation.
Executive Summary
2-bromo-N-butylbutanamide is a halogenated secondary amide with potential applications as a synthetic intermediate in medicinal chemistry and materials science. This document provides a detailed technical guide to its predicted physical characteristics, with a particular focus on its melting point. Due to a lack of direct experimental data, this guide synthesizes information from the parent amide, N-butylbutanamide, and related α-bromo carbonyl compounds to establish a well-reasoned predictive profile. Furthermore, it outlines detailed, field-proven experimental protocols for the synthesis, purification, and characterization of 2-bromo-N-butylbutanamide, enabling researchers to validate the predicted properties and further investigate this compound.
Introduction to 2-bromo-N-butylbutanamide
2-bromo-N-butylbutanamide belongs to the class of α-halogenated amides, which are valuable building blocks in organic synthesis.[1][2] The presence of a bromine atom on the α-carbon (the carbon adjacent to the carbonyl group) introduces a reactive handle for nucleophilic substitution and other transformations, making it a versatile intermediate for creating more complex molecules.[3][4] The core structure consists of a butanamide backbone with a bromine atom at the C2 position and a straight-chain butyl group attached to the amide nitrogen.
The physical properties of a compound, particularly its melting point, are critical for its handling, purification, and application in subsequent reactions. The melting point provides a preliminary indication of purity and is influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[5] For 2-bromo-N-butylbutanamide, these forces are dictated by the secondary amide group, the alkyl chains, and the polar carbon-bromine bond.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-bromo-N-butylbutanamide. These predictions are derived from the known properties of N-butylbutanamide and the established effects of α-bromination on organic molecules.
| Property | Predicted Value | Justification and References |
| IUPAC Name | 2-bromo-N-butylbutanamide | - |
| Molecular Formula | C₈H₁₆BrNO | Based on its chemical structure. |
| Molecular Weight | 222.12 g/mol | Calculated from the molecular formula. |
| Physical Appearance | White to off-white crystalline solid | N-butylbutanamide is a liquid at room temperature.[6] The introduction of a bromine atom increases the molecular weight and molecular surface area, leading to stronger intermolecular van der Waals forces. This, combined with the potential for hydrogen bonding in the solid state, is expected to result in a solid physical form at standard conditions. Simple amides are typically solids, with the exception of formamide.[5] |
| Predicted Melting Point | 55 - 65 °C | As a secondary amide, 2-bromo-N-butylbutanamide can form intermolecular hydrogen bonds.[7][8] This contributes to a relatively high melting point compared to non-hydrogen bonding isomers. The increased molecular weight and polarity from the bromine atom will likely elevate the melting point above that of related solid amides of similar size. This predicted range is an educated estimate pending experimental verification. |
| Predicted Boiling Point | > 240 °C (with potential decomposition) | The boiling point of N-butylbutanamide is approximately 235.8 °C.[9] The addition of a bromine atom will increase the boiling point due to increased molecular weight and dipole-dipole interactions. However, α-bromo amides can be thermally sensitive, so decomposition may occur at higher temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The amide functional group can act as a hydrogen bond acceptor and donor, conferring some solubility in polar protic solvents.[10] The presence of two alkyl chains and the bromine atom will limit its solubility in water. |
Proposed Synthesis and Purification Protocol
A reliable method for the synthesis of 2-bromo-N-butylbutanamide is the acylation of n-butylamine with 2-bromobutanoyl chloride. This method is based on the well-established Schotten-Baumann reaction conditions for amide synthesis.[11][12] The 2-bromobutanoyl chloride can be readily prepared from commercially available 2-bromobutanoic acid using a standard chlorinating agent like thionyl chloride.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow for 2-bromo-N-butylbutanamide.
Step-by-Step Synthesis Protocol
Materials:
-
2-bromobutanoic acid (1.0 eq)[13]
-
Thionyl chloride (1.2 eq)
-
n-Butylamine (1.0 eq)[14]
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Recrystallization solvents (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Acid Chloride Formation: In a fume hood, add 2-bromobutanoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to initiate the reaction. Heat the mixture to a gentle reflux for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases. Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromobutanoyl chloride is used in the next step without further purification.
-
Amidation: In a separate flask, dissolve n-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.[15] Cool the solution to 0 °C in an ice bath. Dissolve the crude 2-bromobutanoyl chloride from the previous step in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-N-butylbutanamide.
-
Purification: Purify the crude solid product by recrystallization. A solvent system such as a mixture of hexane and ethyl acetate is a good starting point. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Experimental Protocol for Melting Point Determination
Accurate melting point determination is crucial for assessing the purity of the synthesized compound.[16] A sharp melting range (typically < 2 °C) is indicative of a pure substance.
Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Step-by-Step Melting Point Protocol
Materials:
-
Purified, dry 2-bromo-N-butylbutanamide
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
Procedure:
-
Sample Preparation: Ensure the purified 2-bromo-N-butylbutanamide is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder. Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. Tap the sealed end of the tube on a hard surface to cause the powder to fall to the bottom. Repeat until the sample is packed to a height of 2-3 mm.[17]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Approximate Determination (Optional but Recommended): Set the apparatus to heat rapidly and observe the approximate temperature at which the sample melts. This will save time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Place a new sample capillary in the holder. Heat the sample rapidly until the temperature is about 15-20 °C below the approximate melting point.
-
Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. Carefully observe the sample. Record the temperature (T₁) when the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) when the last crystal of the solid melts completely.
-
Reporting: The melting point should be reported as a range from T₁ to T₂. For a pure compound, this range should be narrow.
Proposed Spectroscopic Characterization
To confirm the identity and structure of the synthesized 2-bromo-N-butylbutanamide, a combination of spectroscopic methods should be employed.[18] The following table outlines the expected spectral data based on the compound's structure.
| Technique | Expected Spectral Features |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretch, sharp): Characteristic of a secondary amide. ~2960-2870 cm⁻¹ (C-H stretch): From the alkyl chains. ~1650 cm⁻¹ (C=O stretch, Amide I band): Strong absorption typical for a secondary amide. ~1550 cm⁻¹ (N-H bend, Amide II band): Characteristic of a secondary amide. ~600-500 cm⁻¹ (C-Br stretch): In the fingerprint region. |
| ¹H NMR Spectroscopy (CDCl₃, 400 MHz) | ~6.0-6.5 ppm (broad singlet, 1H): -NH proton. ~4.2 ppm (triplet, 1H): -CH(Br)- proton, coupled to the adjacent -CH₂- group. ~3.2 ppm (quartet, 2H): -N-CH₂- protons of the butyl group. ~2.0 ppm (sextet, 2H): -CH₂- group adjacent to the -CH(Br)-. ~1.5 ppm (sextet, 2H): -CH₂- group of the butyl chain. ~1.3 ppm (sextet, 2H): -CH₂- group of the butyl chain. ~0.9 ppm (triplet, 3H): -CH₃ of the butyl group. ~1.0 ppm (triplet, 3H): -CH₃ of the ethyl group. |
| ¹³C NMR Spectroscopy (CDCl₃, 100 MHz) | ~170 ppm: C=O (carbonyl carbon). ~50 ppm: -CH(Br)- carbon. ~40 ppm: -N-CH₂- carbon. ~31 ppm: -CH₂- carbon of the butyl group. ~28 ppm: -CH₂- carbon adjacent to the -CH(Br)-. ~20 ppm: -CH₂- carbon of the butyl group. ~14 ppm: -CH₃ carbon of the butyl group. ~12 ppm: -CH₃ carbon of the ethyl group. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Two peaks of approximately equal intensity at m/z = 221 and 223, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Key Fragments: Fragmentation patterns corresponding to the loss of Br, and cleavage of the alkyl chains and amide bond. |
Conclusion
While direct experimental data on 2-bromo-N-butylbutanamide is scarce, a comprehensive profile of its physical characteristics and melting point can be reliably predicted based on fundamental chemical principles and data from analogous structures. It is predicted to be a white to off-white crystalline solid with a melting point in the range of 55-65 °C. This guide provides robust, detailed protocols for its synthesis, purification, and characterization, empowering researchers to produce and validate this compound for further study. The experimental verification of these properties is a crucial next step in establishing a complete and accurate profile for this potentially valuable synthetic intermediate.
References
-
Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. [Link]
-
HSCprep. (2025). Understanding Amides: Structure, Properties, and Nomenclature. [Link]
-
PubChem. (n.d.). 2-Bromobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). N-butylbutanamide. Retrieved from [Link]
-
Chemsrc. (2025). Butanamide, N-butyl | CAS#:10264-16-1. [Link]
-
Science Ready. (n.d.). Amides - Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides. [Link]
-
PubChem. (n.d.). N,N-Dibutylbutanamide. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. [Link]
-
Stenutz. (n.d.). 2-bromobutanoic acid. [Link]
-
PubChem. (n.d.). N-tert-butylbutanamide. Retrieved from [Link]
-
Fiveable. (2025). Alpha-Brominated Amide: Organic Chemistry Study Guide. [Link]
-
PubChem. (n.d.). Butanamide, N-(1-methylpropyl)-. Retrieved from [Link]
-
University of Technology, Iraq. (2021). experiment (1) determination of melting points. [Link]
-
University of Babylon. (n.d.). Experiment name / Determination of melting point. [Link]
-
Pace, V., et al. (2018). The Fascinating Chemistry of α-Haloamides. PMC. [Link]
-
ResearchGate. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. [Link]
-
Chemia. (2021). The alpha-bromo compound series – Determining acidic or alkaline qualities. [Link]
-
Indian Institute of Science Education and Research Pune. (n.d.). Synthesis and analysis of amides. [Link]
-
Quora. (2023). What is the mechanism of bromination of an amide group?[Link]
-
PubChem. (n.d.). N-Ethylbutanamide. Retrieved from [Link]
-
Organic Letters. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. [Link]
-
PMC. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
SciSpace. (n.d.). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. [Link]
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. The alpha-bromo compound series – Determining acidic or alkaline qualities – Chemia [chemia.manac-inc.co.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hscprep.com.au [hscprep.com.au]
- 9. Butanamide, N-butyl | CAS#:10264-16-1 | Chemsrc [chemsrc.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 13. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-butylbutanamide | C8H17NO | CID 347960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. vet.mu.edu.iq [vet.mu.edu.iq]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. pdf.benchchem.com [pdf.benchchem.com]
